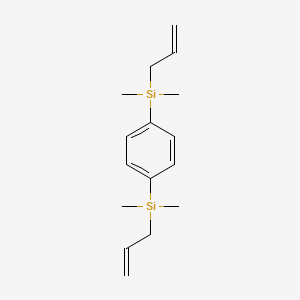
1,4-Bis(allyldimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(allyldimethylsilyl)benzene is an organosilicon compound with the molecular formula C16H26Si2 It is characterized by the presence of two allyldimethylsilyl groups attached to a benzene ring at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(allyldimethylsilyl)benzene can be synthesized through a multi-step process involving the reaction of allyldimethylchlorosilane with 1,4-dilithiobenzene. The reaction typically proceeds as follows:
Formation of 1,4-dilithiobenzene: This intermediate is prepared by the lithiation of 1,4-dibromobenzene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF).
Reaction with Allyldimethylchlorosilane: The 1,4-dilithiobenzene is then reacted with allyldimethylchlorosilane to form this compound. The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
1,4-Bis(allyldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: The major products include allyl alcohols or aldehydes.
Reduction: The major products are saturated hydrocarbons.
Substitution: The major products are halogenated derivatives of the original compound.
科学的研究の応用
1,4-Bis(allyldimethylsilyl)benzene has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used in the development of catalysts for various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
作用機序
The mechanism of action of 1,4-bis(allyldimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of reactive allyl and silyl groups. These groups can participate in a range of reactions, including oxidation, reduction, and substitution, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of allyldimethylsilyl groups. It is used in similar applications but has different reactivity due to the absence of allyl groups.
1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups instead of allyldimethylsilyl groups. It is used in the synthesis of liquid crystals and materials with unique optical properties.
Uniqueness
1,4-Bis(allyldimethylsilyl)benzene is unique due to the presence of allyl groups, which provide additional reactivity and versatility in chemical transformations. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specific properties.
特性
分子式 |
C16H26Si2 |
|---|---|
分子量 |
274.55 g/mol |
IUPAC名 |
[4-[dimethyl(prop-2-enyl)silyl]phenyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-13-17(3,4)15-9-11-16(12-10-15)18(5,6)14-8-2/h7-12H,1-2,13-14H2,3-6H3 |
InChIキー |
PERWZJKNNYCEMA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC=C)C1=CC=C(C=C1)[Si](C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)
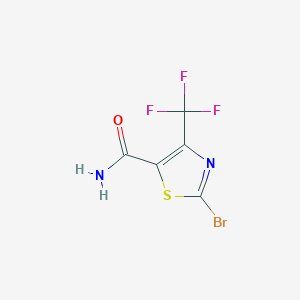
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
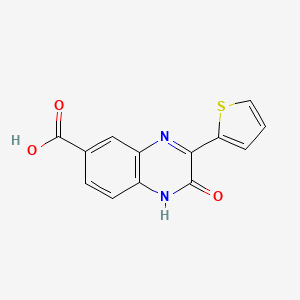


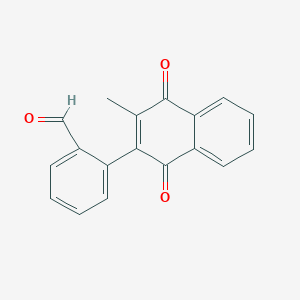

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)

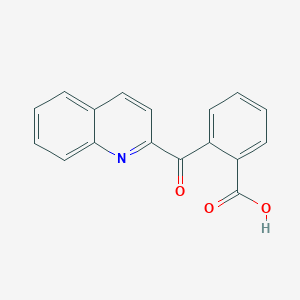
![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)
